5-Bromo-2-(methylthio)nicotinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCTMUKQWAJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(methylthio)nicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₆BrNO₂S and a molecular weight of 248.1 g/mol. It features a bromine atom at the 5-position and a methylthio group at the 2-position of the nicotinic acid structure. This unique configuration contributes to its biological properties, particularly in interactions with various biological targets.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies have indicated that compounds within this class exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Research has shown that substituted nicotinic acids can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Nicotinic Acetylcholine Receptor Modulation : As a derivative of nicotinic acid, this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in various biochemical pathways. For instance, studies suggest that it may act as a partial agonist at certain nAChR subtypes, impacting neuronal signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies : A study demonstrated that derivatives of nicotinic acids, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, confirming the compound's potential as an antimicrobial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 - Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Neuropharmacological Effects : Research focused on the interaction of this compound with nAChRs indicated that it has selective binding affinity for α4β2-nAChR subtypes. This selectivity suggests potential applications in treating cognitive disorders associated with cholinergic dysfunction.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their properties are summarized below:
Key Observations:
- Electronic Effects: Methylthio (-SCH₃) is a stronger electron donor than methoxy (-OCH₃), reducing the carboxylic acid’s acidity compared to trifluoromethyl (-CF₃) analogs .
- Lipophilicity : Methylthio and ethoxy substituents increase lipophilicity, enhancing membrane permeability in drug design.
- Reactivity : Bromine at C5 enables cross-coupling reactions, while methylthio can be oxidized to sulfoxides/sulfones for further functionalization .
Physicochemical Properties
- Solubility : Methylthio and ethoxy analogs are less water-soluble than methoxy derivatives due to increased hydrophobicity.
- Melting Points : Pyrimidine analogs (e.g., 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) exhibit melting points of 110–112°C, suggesting similar thermal stability for nicotinic acid derivatives .
Preparation Methods
Preparation of 5-Bromo-2-Methylpyridine Intermediate
A key intermediate in the synthesis of 5-bromo-2-(methylthio)nicotinic acid is 5-bromo-2-methylpyridine. According to a patented method (CN101560183A), this intermediate is prepared via a three-step sequence:
| Step | Reaction Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine in presence of sodium or sodium hydride to form 5-nitro-2-methylpyridine after decarboxylation | 90-120 °C, acidic workup with 6N HCl, reflux 4 h | 93-94% crude yield |
| 2 | Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 15-40 °C | High yield, careful temperature control to avoid by-products |
| 3 | Diazotization and bromination of 5-amino-2-methylpyridine salt to yield 5-bromo-2-methylpyridine | 0 to -10 °C, bromine addition, sodium nitrite aqueous solution, alkaline workup | High yield, mild conditions, suitable for scale-up |
This method overcomes previous issues of low regioselectivity and poor yields associated with direct bromination using aluminum chloride catalysts and liquid bromine, which produced mixtures of 5- and 3-bromo isomers with difficult separations.
Oxidation to Nicotinic Acid
The pyridine ring bearing the 5-bromo and 2-(methylthio) substituents is then oxidized at the methyl substituent (if starting from 2-methyl derivatives) or functionalized to the carboxylic acid group to yield the nicotinic acid structure.
An example from a related patent (CN102584695A) describes oxidation of methyl groups on pyridine rings to carboxylic acids using hydrogen peroxide in concentrated sulfuric acid at elevated temperatures (110-150 °C) for 5-20 hours. This method achieves high yields and purity of 5-methylnicotinic acid derivatives and can be adapted for similar substrates.
Summary Table of Preparation Methods
Research Findings and Analysis
- The patented method for 5-bromo-2-methylpyridine synthesis provides superior regioselectivity, mild reaction conditions, and high yields suitable for industrial production.
- Oxidation of methyl groups on pyridine rings to carboxylic acids using hydrogen peroxide in sulfuric acid is efficient and scalable, with careful control of temperature and reagent ratios critical for optimal yields.
- Introduction of the methylthio group typically requires nucleophilic substitution on halogenated pyridine intermediates, a well-established synthetic strategy in heterocyclic chemistry, though specific experimental details for this exact compound remain sparse in public literature.
- The combination of these steps forms a robust synthetic route to this compound, balancing yield, purity, and scalability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylthio)nicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of a nicotinic acid precursor followed by substitution to introduce the methylthio group. For example, bromination at the 5-position of a 2-substituted nicotinic acid derivative can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., 110–120°C, Lewis acid catalysis). The methylthio group is introduced via nucleophilic substitution using methylthiolate or a thiol-alkylating agent. Yield optimization requires adjusting reaction parameters such as temperature (e.g., 60–80°C for substitution), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., CuI for coupling reactions). Purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the methylthio group (δ ~2.5 ppm for SCH) and bromine-induced deshielding of adjacent protons. H-C HSQC helps assign coupling patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles to confirm regioselectivity of substitution .
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving this compound derivatives?
- Methodological Answer : Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may arise from steric hindrance from the methylthio group or bromine’s electron-withdrawing effects. Strategies include:
- Catalyst Optimization : Use Pd(PPh) with bulky ligands (e.g., XPhos) to enhance steric tolerance .
- Temperature Control : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .
- Pre-activation : Convert the carboxylic acid to an ester or amide to reduce side reactions .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may stem from:
- Assay Variability : Standardize assay conditions (e.g., pH, ionic strength) using reference compounds like 5-bromo-2-(imidazol-1-yl)nicotinic acid .
- Structural Analog Comparison : Compare IC values with analogs (e.g., 5-bromo-2-chloronicotinic acid) to isolate the methylthio group’s contribution .
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity measurements .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to evaluate the activation energy for substitution at the 2-position. Basis sets like 6-31G* and solvation models (e.g., PCM) improve accuracy .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
- Hammett Analysis : Correlate substituent effects (σ for Br, σ for SCH) to predict regioselectivity in poly-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
